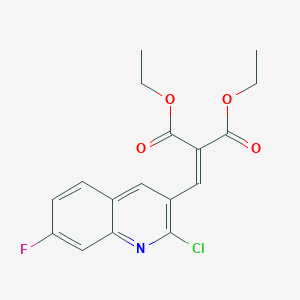

2-Chloro-7-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline

CAS No.: 1031928-75-2

Cat. No.: VC18387962

Molecular Formula: C17H15ClFNO4

Molecular Weight: 351.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1031928-75-2 |

|---|---|

| Molecular Formula | C17H15ClFNO4 |

| Molecular Weight | 351.8 g/mol |

| IUPAC Name | diethyl 2-[(2-chloro-7-fluoroquinolin-3-yl)methylidene]propanedioate |

| Standard InChI | InChI=1S/C17H15ClFNO4/c1-3-23-16(21)13(17(22)24-4-2)8-11-7-10-5-6-12(19)9-14(10)20-15(11)18/h5-9H,3-4H2,1-2H3 |

| Standard InChI Key | DBALUCRIPKVIBA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(=CC1=C(N=C2C=C(C=CC2=C1)F)Cl)C(=O)OCC |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-Chloro-7-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their diverse chemical reactivity and biological activity. Its IUPAC name, diethyl 2-[(2-chloro-7-fluoroquinolin-3-yl)methylidene]propanedioate, reflects the presence of three key functional groups:

-

A chloro substituent at position 2 of the quinoline ring.

-

A fluoro substituent at position 7.

-

A diethoxycarbonylvinyl group at position 3, contributing to its electrophilic character .

The compound’s canonical SMILES string, CCOC(=O)C(=CC1=C(N=C2C=C(C=CC2=C1)F)Cl)C(=O)OCC, provides a standardized representation of its atomic connectivity, while its InChIKey (DBALUCRIPKVIBA-UHFFFAOYSA-N) facilitates database searches and computational studies.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 1031928-75-2 |

| Molecular Formula | |

| Molecular Weight | 351.76 g/mol |

| IUPAC Name | Diethyl 2-[(2-chloro-7-fluoroquinolin-3-yl)methylidene]propanedioate |

| SMILES | CCOC(=O)C(=CC1=C(N=C2C=C(C=CC2=C1)F)Cl)C(=O)OCC |

| InChIKey | DBALUCRIPKVIBA-UHFFFAOYSA-N |

Synthesis and Chemical Reactivity

Spectroscopic Characterization

-

NMR Spectroscopy: Proton and carbon-13 NMR would resolve the quinoline aromatic signals, vinyl proton coupling, and ethoxy group splitting patterns.

-

IR Spectroscopy: Stretching vibrations for carbonyl groups () and C-F bonds () are expected.

| Supplier | Purity | Packaging | Price (USD) |

|---|---|---|---|

| American Custom Chemicals | 95.00% | 5 mg | 500.43 |

| BioBlocks Incorporated | Research Grade | 10 mg | Custom Quote |

Minimum order quantities typically start at 5–10 mg, underscoring its high-value status in early-stage drug discovery .

Future Research Directions

Mechanistic Studies

-

Target Identification: Proteomic profiling to identify protein targets of the vinylquinoline scaffold.

-

Structure-Activity Relationships (SAR): Modifying the ethoxy groups to enhance bioavailability or potency.

Preclinical Development

-

Toxicology Assessments: Acute and chronic toxicity studies in model organisms.

-

Formulation Optimization: Nanoencapsulation to improve aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume